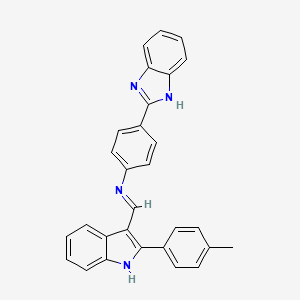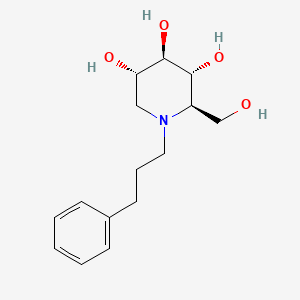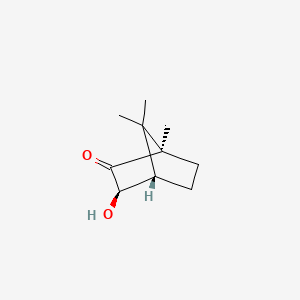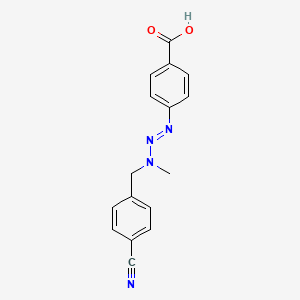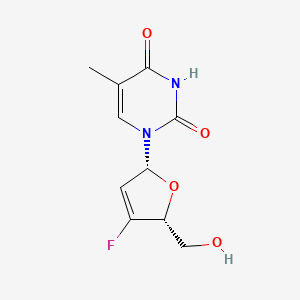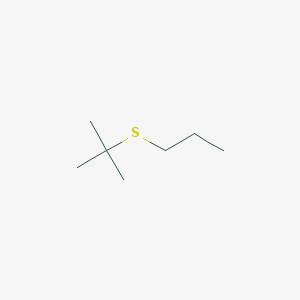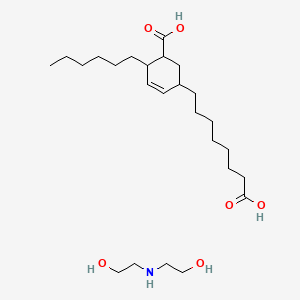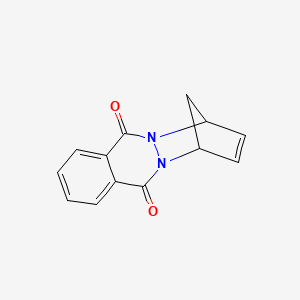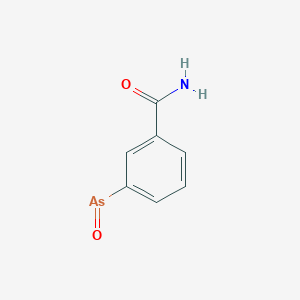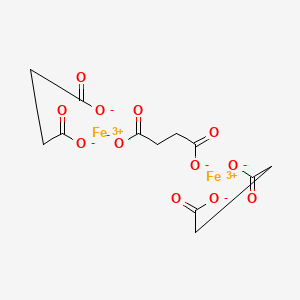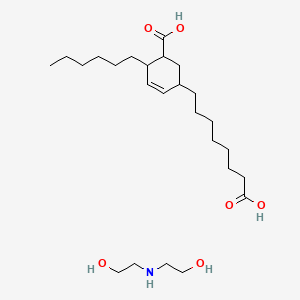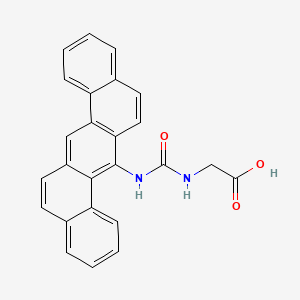
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- is a complex organic compound that combines the amino acid glycine with a polycyclic aromatic hydrocarbon, dibenz(a,h)anthracene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- typically involves the coupling of glycine with dibenz(a,h)anthracene through a carbamoylation reaction. This process can be achieved using various reagents and catalysts to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various catalysts and solvents depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
科学研究应用
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with amino acids.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and DNA.
Medicine: Explored for its potential therapeutic applications, particularly in the context of cancer research due to the known carcinogenic properties of dibenz(a,h)anthracene.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
作用机制
The mechanism of action of GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- involves its interaction with molecular targets such as proteins and DNA. The compound’s polycyclic aromatic structure allows it to intercalate into DNA, potentially causing mutations and affecting gene expression. Additionally, its interaction with proteins can alter their function and stability, leading to various biological effects.
相似化合物的比较
Similar Compounds
Dibenz(a,h)anthracene: A polycyclic aromatic hydrocarbon with similar structural properties but lacking the glycine moiety.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Glycine: The simplest amino acid, which serves as a building block for proteins.
Uniqueness
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- is unique due to its combination of an amino acid with a polycyclic aromatic hydrocarbon. This dual nature allows it to interact with both biological molecules and organic materials, making it a versatile compound for various applications.
属性
CAS 编号 |
63041-44-1 |
|---|---|
分子式 |
C25H18N2O3 |
分子量 |
394.4 g/mol |
IUPAC 名称 |
2-(naphtho[1,2-b]phenanthren-14-ylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C25H18N2O3/c28-22(29)14-26-25(30)27-24-20-12-11-15-5-1-3-7-18(15)21(20)13-17-10-9-16-6-2-4-8-19(16)23(17)24/h1-13H,14H2,(H,28,29)(H2,26,27,30) |
InChI 键 |
BKZKQUSLMPCYIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3NC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


